molecular formula C19H16ClNO3 B1420558 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-77-9

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1420558
M. Wt: 341.8 g/mol
InChI Key: WADUXQPLHBJHJK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not available in the search results .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Okmanov et al. (2019) synthesized a molecular salt involving a related compound, demonstrating the use of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in molecular synthesis and the formation of specific conformations in crystal structures (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Organic Compound Formation

  • Zinchenko et al. (2009) investigated the reaction of a similar compound, leading to the formation of various organic compounds. This highlights the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in facilitating diverse chemical reactions (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

Derivative Formation

  • The research by Fujii et al. (1971) on the by-product formation in the reaction of a related compound suggests the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in derivative formation processes (Fujii, Ueno, & Mitsukuchi, 1971).

Reactivity Studies

  • Phillips and Castle (1980) used a similar compound to prepare various derivatives, demonstrating the compound's reactivity and its application in the synthesis of complex organic structures (Phillips & Castle, 1980).

Fluorescence Derivatization

  • Yoshida et al. (1992) found a related compound to be an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating potential applications in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

Biopharmaceutical Characterization

Synthesis of Novel Compounds

Future Directions

The future directions for research on “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” could include further exploration of its synthesis, characterization, and potential applications. For instance, a related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized and identified as a potential therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-4-6-15-13(8-11)14(19(20)22)10-16(21-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADUXQPLHBJHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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